molecular formula C16H13ClN2O3 B252985 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252985
M. Wt: 316.74 g/mol
InChI Key: DIRSAKINNDSBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as NSC-631570, is a synthetic compound that belongs to the class of indolone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medical research.

Mechanism of Action

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. The compound targets the mitochondria, leading to the release of cytochrome c and activation of caspases. This results in the cleavage of various cellular proteins, leading to cell death. 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have a significant impact on various biochemical and physiological processes. The compound induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and DNA damage. 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one also alters the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity yield. It has also been extensively studied for its anticancer activity, making it a promising candidate for further research. However, there are also limitations to the use of 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments. The compound exhibits low solubility in water, which can limit its bioavailability and efficacy. In addition, the compound has been shown to exhibit toxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of novel analogs of the compound with improved solubility and bioavailability. Another potential area of research is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, the compound's potential use in other areas of medical research, such as neurodegenerative diseases and infectious diseases, could also be explored.

Synthesis Methods

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 5-chloro-3-hydroxyindole-2-one with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting compound is then treated with ethyl oxalyl chloride to obtain the final product. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, prostate, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

Product Name

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H13ClN2O3/c17-10-3-6-13-12(7-10)16(22,15(21)19-13)8-14(20)9-1-4-11(18)5-2-9/h1-7,22H,8,18H2,(H,19,21)

InChI Key

DIRSAKINNDSBOM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)N

Origin of Product

United States

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